Amlodipine orotate

Descripción

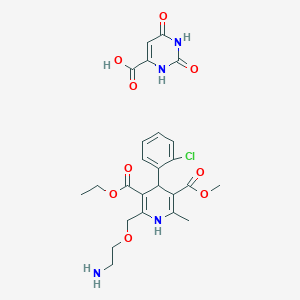

Structure

3D Structure of Parent

Propiedades

Número CAS |

914941-70-1 |

|---|---|

Fórmula molecular |

C25H29ClN4O9 |

Peso molecular |

565 g/mol |

Nombre IUPAC |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C5H4N2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-3-1-2(4(9)10)6-5(11)7-3/h5-8,17,23H,4,9-11,22H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |

Clave InChI |

DBGOBQCYSPDGNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=C(NC(=O)NC1=O)C(=O)O |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=C(NC(=O)NC1=O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amlodipine orotate |

Origen del producto |

United States |

Academic Context and Research Significance of Amlodipine Orotate

Evolution of Amlodipine (B1666008) Salt Forms in Pharmaceutical Research

The initial development of amlodipine formulations saw the use of the maleate (B1232345) salt. However, concerns regarding the inherent instability of the maleate salt prompted researchers to seek alternatives. This led to the development and widespread adoption of amlodipine besylate, which demonstrated a superior stability profile, making it a more suitable candidate for pharmaceutical formulations. nih.govdovepress.com The success of the besylate salt did not halt further research; instead, it spurred the exploration of other salt forms, including adipate, camsylate, and nicotinate, with the goal of further refining the drug's properties. nih.govnih.gov

Rationale for Amlodipine Orotate (B1227488) Development and Comparative Research Focus

The development of amlodipine orotate was driven by the ambition to enhance the physicochemical characteristics of amlodipine, particularly its absorption profile under specific physiological conditions. nih.gov A key area of research has been its performance in environments with low gastric acidity (hypoacidity or anacidity), a condition that can be more prevalent in certain patient populations, including the elderly. nih.gov

Research has indicated that amlodipine orotate may offer advantages in such conditions. A study conducted in vagotomized dogs, a model that mimics low gastric acidity, demonstrated that amlodipine orotate led to enhanced absorption of amlodipine. nih.gov This suggests a potential clinical benefit for patients with altered gastric pH.

Bioequivalence studies have been central to the comparative research on amlodipine orotate. These studies aim to determine if the orotate salt delivers the same amount of active ingredient to the bloodstream as the established besylate salt. A study comparing a fixed-dose combination of amlodipine orotate and olmesartan (B1677269) medoxomil with a corresponding combination containing amlodipine besylate found that the two formulations were bioequivalent. nih.govnih.gov This finding is crucial as it suggests that amlodipine orotate can be used interchangeably with amlodipine besylate in clinical practice, offering a comparable therapeutic effect. nih.gov

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing amlodipine orotate and amlodipine besylate in a fixed-dose combination with olmesartan.

| Parameter | Amlodipine Orotate/Olmesartan Medoxomil | Amlodipine Besylate/Olmesartan Medoxomil |

|---|---|---|

| Cmax (ng/mL) | Value for Orotate | Value for Besylate |

| AUC (ng·h/mL) | Value for Orotate | Value for Besylate |

| T1/2 (hours) | ~40 | ~40 |

Data from a bioequivalence study comparing fixed-dose combinations. nih.govnih.gov

Further research has also explored the efficacy and tolerability of amlodipine orotate in comparison to amlodipine besylate in patients with mild to moderate hypertension, with studies indicating non-inferiority of the orotate salt. nih.gov

Synthetic Methodologies and Chemical Derivatization of Amlodipine Orotate

Advanced Synthetic Routes for Amlodipine (B1666008) Orotate (B1227488)

The synthesis of amlodipine, a dihydropyridine (B1217469) derivative, typically follows the Hantzsch pyridine (B92270) synthesis. researchgate.netresearchgate.net This classical method, while foundational, has been the subject of numerous modifications to improve yields and purity, particularly for derivatives with ortho-substituted phenyl rings like amlodipine. researchgate.net

The formation of amlodipine orotate involves the reaction of amlodipine free base with orotic acid. The amlodipine base itself can be synthesized through various routes, often involving a multi-component reaction. A common approach involves the condensation of 2-chlorobenzaldehyde (B119727), ethyl acetoacetate (B1235776), and methyl 3-aminocrotonate. researchgate.net An alternative approach utilizes an aza-Diels-Alder reaction to construct the dihydropyridine ring. researchgate.net

Stereoselective Synthesis Approaches, including S-(-)-Amlodipine Orotate

The therapeutic activity of amlodipine resides primarily in the S-(-)-enantiomer. wisdomlib.org Consequently, stereoselective synthesis of S-(-)-amlodipine is of significant pharmaceutical importance. A key strategy for obtaining the desired enantiomer is through the resolution of racemic amlodipine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. wisdomlib.org

A patented method for the preparation of crystalline S-(-)-amlodipine orotate anhydrous involves the reaction of S-(-)-amlodipine with orotic acid. google.com In one example, S-(-)-amlodipine is dissolved in methanol (B129727), and orotic acid is added. The mixture is stirred at room temperature to afford the crystalline S-(-)-amlodipine orotate anhydrate with a high yield. google.com Another approach described in the same patent involves slurrying S-(-)-amlodipine with orotic acid in distilled water. google.com

The synthesis of chiral amlodipine salts without the isolation of the free base has also been explored. This involves resolving racemic amlodipine base with a chiral acid like L(+)-tartaric acid and then reacting the resulting diastereomeric salt with the desired acid, such as orotic acid. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for the efficient and scalable synthesis of amlodipine orotate. For the Hantzsch synthesis of the amlodipine core, factors such as the solvent, catalyst, and reaction temperature play a significant role. While many studies focus on amlodipine besylate, the principles can be applied to the synthesis of the amlodipine base needed for the orotate salt. For instance, in the synthesis of high-purity amlodipine besylate, controlling the molar ratio of reactants and the choice of solvent are critical for minimizing impurities. google.com

In the specific preparation of crystalline S-(-)-amlodipine orotate anhydrous, the reaction conditions have been optimized to achieve high yields. One patented method reports a yield of 85% by reacting S-(-)-amlodipine with orotic acid in methanol at 25°C for 2 hours. google.com Another variation using distilled water as the solvent at room temperature also yielded 85% of the product. google.com The reaction temperature for the salt formation is generally kept mild, for instance between -5 to 30°C, with a preferred range of 15 to 25°C, and a reaction time of 0.5 to 5 hours. google.com

| Parameter | Condition 1 | Condition 2 |

| Starting Material | S-(-)-Amlodipine | S-(-)-Amlodipine |

| Reagent | Orotic acid | Orotic acid |

| Solvent | Methanol | Distilled Water |

| Temperature | 25°C | Room Temperature |

| Time | 2 hours | 2 hours |

| Yield | 85% | 85% |

| Product | Crystalline S-(-)-Amlodipine Orotate Anhydrous | Crystalline S-(-)-Amlodipine Orotate Anhydrous |

This table presents data from a patented method for the synthesis of S-(-)-Amlodipine Orotate. google.com

Synthesis of Related Intermediates and Impurities for Reference Standards

The quality control of pharmaceutical products relies on the availability of pure reference standards for both the active pharmaceutical ingredient (API) and any potential impurities. The synthesis and characterization of these impurities are therefore essential. Impurities in amlodipine can arise from starting materials, intermediates, or degradation products. japsonline.com

One significant impurity, known as amlodipine impurity G (dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), has been synthesized via a Hantzsch condensation of methyl acetoacetate with 2-chlorobenzaldehyde in 2-propanol. japsonline.comjapsonline.com The synthesized impurity was purified by column chromatography and characterized by spectroscopic methods to serve as a reference standard. japsonline.comjapsonline.com The synthesis of other degradation impurities of amlodipine besylate has also been reported, providing valuable reference materials for quality control. google.com The identification and characterization of potential impurities in amlodipine maleate (B1232345) have also been carried out using techniques like LC-MS, IR, NMR, and MS. nih.gov

Novel Derivatization Strategies for Amlodipine Orotate Scaffold

The derivatization of the amlodipine scaffold is a key strategy for the development of new chemical entities with potentially improved pharmacological profiles. These modifications can target different parts of the amlodipine molecule, including the dihydropyridine ring and the side chains.

One approach involves the synthesis of bio-isosteres of amlodipine. A series of novel 1,4-dihydropyridine (B1200194) based scaffolds have been designed and synthesized as potential antihypertensive agents. nih.gov This involved a modified Hantzsch synthesis followed by a copper-catalyzed 1,3-dipolar cycloaddition "click" reaction to tether various aryl and heteroaryl azides to the amlodipine framework. nih.gov

Another derivatization strategy focuses on creating new Schiff bases from amlodipine. In one study, amlodipine was reacted with various substituted benzaldehydes to synthesize a series of new Schiff base derivatives. edu.krdedu.krd These new compounds were then evaluated for their biological activity. edu.krdedu.krd

The synthesis of amide-linked codrugs represents another innovative approach. An amide codrug of ibuprofen (B1674241) and amlodipine has been synthesized with the aim of providing dual anti-inflammatory and antihypertensive activity. researchgate.net Similarly, lipase-catalyzed acylation has been used to create a series of amlodipine amides with different carboxylic acids, which were then evaluated for their antiparasitic activity. rsc.org

Solid State Research and Crystal Engineering of Amlodipine Orotate

Polymorphism and Pseudopolymorphism of Amlodipine (B1666008) Orotate (B1227488)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Pseudopolymorphism refers to forms that contain solvent molecules (hydrates or solvates) within the crystal structure. Different polymorphic and pseudopolymorphic forms of a drug can exhibit distinct physicochemical properties. google.comnih.gov

While various salts of amlodipine, such as besylate and maleate (B1232345), are known to exhibit polymorphism, detailed public-domain research identifying multiple polymorphic or pseudopolymorphic forms of amlodipine orotate is limited. google.comresearchgate.net However, a specific anhydrous crystalline form of S-(-)-amlodipine orotate has been identified and characterized.

This crystalline S-(-)-amlodipine orotate anhydrous is described as a white crystalline solid. [WO2008091085A1] Its characterization is primarily defined by its X-ray Diffraction (XRD) pattern and melting point. The XRD pattern is a definitive fingerprint for a crystalline solid, with each peak corresponding to a specific diffraction of X-rays from a plane of atoms within the crystal lattice. google.com For this anhydrous form, the characteristic peaks have been identified at specific diffraction angles (2θ).

| Diffraction Angle (2θ°) ▲▼ | Diffraction Angle (2θ°) ▲▼ | Diffraction Angle (2θ°) ▲▼ |

|---|---|---|

| 11.22 | 19.66 | 26.42 |

| 11.52 | 20.36 | 27.06 |

| 12.62 | 20.92 | 28.10 |

| 13.92 | 22.80 | 28.84 |

| 16.12 | 24.12 | 30.14 |

| 16.86 | 25.28 | 32.18 |

Further characterization by thermal analysis shows a distinct melting point ranging from 223 to 225 °C. [WO2008091085A1] Techniques like Differential Scanning Calorimetry (DSC) are crucial for determining such thermal properties and identifying phase transitions that can indicate the presence of different polymorphic forms. google.comresearchgate.net

The ability to reliably produce a desired crystalline form is essential in pharmaceutical manufacturing. researchgate.net The crystallization process for S-(-)-amlodipine orotate anhydrous has been described using different solvent systems, demonstrating methods to control its formation. [WO2008091085A1]

One method involves reacting S-(-)-amlodipine with orotic acid in an aqueous medium. The process includes slurrying S-(-)-amlodipine in distilled water, adding orotic acid, and stirring the mixture at room temperature (specifically between 15-25 °C) for a period of 1 to 3 hours to induce precipitation of the crystalline anhydrate. [WO2008091085A1]

Alternatively, an organic solvent can be used. Amlodipine can be dissolved in methanol (B129727), followed by the addition of orotic acid. Stirring this solution at 25 °C for approximately 2 hours also yields a precipitate of the S-(-)-amlodipine orotate anhydrate. [WO2008091085A1] After filtration, the resulting crystalline solid is washed with the corresponding solvent (water or methanol) and dried under vacuum at 40°C. [WO2008091085A1] These controlled crystallization methods are reported to produce the anhydrous form with high yield (85% or higher). [WO2008091085A1]

The choice of solvent and temperature are critical crystallization parameters that directly influence the resulting solid-state form of a compound. In the case of S-(-)-amlodipine orotate, both aqueous and organic (methanol) solvent systems have been successfully used to produce the same anhydrous crystalline form. [WO2008091085A1]

The key parameters identified in the synthesis of this form are:

Solvent: Distilled water or methanol can be used as the reaction medium. [WO2008091085A1] The use of an aqueous medium is often preferred for being more environmentally friendly. google.com

Temperature: The reaction is typically carried out at room temperature, with a preferred range of 15-25 °C. [WO2008091085A1]

Reaction Time: A stirring time of 0.5 to 5 hours (preferably 1-3 hours) is sufficient to afford the crystalline precipitate. [WO2008091085A1]

Drying: Post-crystallization, drying the filtered solid at 40°C in a vacuum ensures the removal of residual solvent and yields the stable anhydrous form with very low water content (0.07-0.08%). [WO2008091085A1]

The consistent production of this specific anhydrate form using these parameters suggests that it is a stable and readily accessible solid form of S-(-)-amlodipine orotate.

Cocrystallization and Supramolecular Synthesis for Amlodipine Orotate Systems

Cocrystallization is a technique within crystal engineering where an API is combined with a benign coformer molecule in a specific stoichiometric ratio to form a new, single crystalline phase. asiapharmaceutics.infomdpi.com This approach can modify the physicochemical properties of an API, such as solubility and stability, without altering its chemical structure. The components in a cocrystal are linked through non-covalent interactions, most commonly hydrogen bonds. asiapharmaceutics.info

While cocrystallization has been explored for other salts of amlodipine, such as amlodipine besylate with saccharin, specific research on the supramolecular synthesis and screening for cocrystals of amlodipine orotate is not widely reported in the searched literature. asiapharmaceutics.info The general principles of cocrystal screening often involve theoretical predictions based on solubility parameters or experimental methods like liquid-assisted grinding and thermal analysis (DSC) to identify potential coformers that can form a stable cocrystal with the target API. asiapharmaceutics.infomdpi.com Given that amlodipine itself is a candidate for property improvement, the exploration of amlodipine orotate cocrystals could be a viable area for future research. nih.gov

Research on Amorphous Solid Dispersions of Amlodipine Orotate

Amorphous solid dispersions (ASDs) represent another strategy to enhance the solubility and dissolution rate of poorly soluble drugs. nih.gov In an ASD, the API is dispersed in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer. nih.govwjpmr.com The amorphous form of a drug has higher energy and lacks a crystal lattice, which often leads to improved apparent solubility and faster dissolution compared to its crystalline counterparts. wjpmr.comresearchgate.net

Research into ASDs has been conducted for amlodipine, demonstrating the utility of this approach. For instance, amorphous dispersions of amlodipine free base have been prepared using spray-drying with dextrin (B1630399) as a carrier to enhance oral absorption. researchgate.net Similarly, ASDs of amlodipine maleate have been produced via fluidized bed granulation. nih.gov These studies show that techniques like spray-drying and hot-melt extrusion can successfully convert crystalline amlodipine into a more soluble, amorphous form stabilized by a polymer matrix. researchgate.netamazonaws.com

However, specific studies focusing on the formulation, characterization, and stability of amorphous solid dispersions of amlodipine orotate are not detailed in the available literature. The principles and techniques applied to other forms of amlodipine suggest that creating an ASD of amlodipine orotate would be a feasible strategy to further modify its dissolution characteristics, but dedicated research would be required to identify suitable polymer carriers and preparation methods.

Advanced Analytical Characterization Techniques in Amlodipine Orotate Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of amlodipine (B1666008) orotate (B1227488). These techniques provide a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule. The resulting spectra are unique to the compound's molecular structure and solid-state form.

In the analysis of amlodipine orotate, IR spectroscopy would be used to identify characteristic vibrations of the functional groups present in both the amlodipine and orotate moieties. For instance, the spectrum would be expected to show characteristic peaks for N-H, C=O (ester and carboxylic acid), C-O, and aromatic ring vibrations. rjptonline.orgscribd.com Any shifts in these peaks compared to the free base or other salt forms could provide insights into the salt formation and intermolecular interactions.

Illustrative IR and Raman Data for Amlodipine Orotate:

Disclaimer: The following table is illustrative and represents expected characteristic peaks for Amlodipine Orotate based on the functional groups present. Actual experimental values may vary.

| Functional Group | Expected IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 |

| C=O Stretch (Carboxylic Acid - Orotate) | 1680 - 1710 | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of a molecule in solution. Both ¹H and ¹³C NMR would be crucial for the structural confirmation of amlodipine orotate.

¹H NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to each other. The chemical shifts and splitting patterns of the protons on the dihydropyridine (B1217469) ring, the aromatic ring of amlodipine, the ethyl and methyl ester groups, and the protons of the orotate moiety would be analyzed to confirm the structure. drugbank.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in amlodipine orotate would give a distinct signal, and the chemical shifts would be indicative of their functional group and hybridization state.

Illustrative ¹H NMR Data for Amlodipine Orotate:

Disclaimer: The following table is illustrative and represents expected chemical shifts for Amlodipine Orotate based on its structure. Actual experimental values will depend on the solvent and other experimental conditions.

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| NH (Dihydropyridine) | 8.0 - 9.0 |

| CH (Chiral Center) | 5.3 - 5.5 |

| O-CH₂ (Ester) | 4.0 - 4.2 |

| N-CH₂ | 3.5 - 3.7 |

| CH₃ (Ester) | 3.5 - 3.6 |

| CH₃ (Dihydropyridine) | 2.2 - 2.4 |

| CH₃ (Ester) | 1.1 - 1.3 |

| CH (Orotate) | 5.8 - 6.0 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust technique primarily used for the quantitative analysis of a substance in solution. It is based on the principle that molecules absorb light at specific wavelengths. Amlodipine has a characteristic UV absorbance due to its dihydropyridine and aromatic chromophores. iscientific.org

For the quantitative analysis of amlodipine orotate, a specific wavelength of maximum absorbance (λmax) would be determined, typically around 237-239 nm or 360-366 nm in a suitable solvent like methanol (B129727) or ethanol. impactfactor.org A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of amlodipine orotate in unknown samples by measuring their absorbance and interpolating from the calibration curve. The method would be validated for linearity, accuracy, and precision as per regulatory guidelines. iscientific.org

Typical Parameters for UV-Vis Quantitative Analysis of Amlodipine Orotate:

| Parameter | Value |

| Wavelength (λmax) | ~239 nm or ~365 nm |

| Solvent | Methanol or Ethanol |

| Linearity Range | Typically 2-20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Chromatographic Separations in Amlodipine Orotate Analysis

Chromatographic techniques are essential for separating amlodipine orotate from impurities, degradation products, or other components in a mixture. This allows for highly accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for assay, purity determination, and stability testing. hpst.czhumanjournals.com A reversed-phase HPLC method would be the standard approach for amlodipine orotate analysis.

In a typical setup, a C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov The detection is usually carried out using a UV detector at the λmax of amlodipine. The method would be optimized for parameters like mobile phase composition, pH, flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable run time. indexcopernicus.com

Illustrative HPLC Method Parameters for Amlodipine Orotate:

Disclaimer: The following table provides an example of a typical HPLC method for Amlodipine analysis. The optimal conditions for Amlodipine Orotate would need to be experimentally determined.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of trace levels of impurities, degradation products, and for pharmacokinetic studies in biological matrices. nih.govscirp.org

For amlodipine orotate, an LC-MS/MS method would involve separating the compound and its related substances on an HPLC system, followed by detection using a mass spectrometer. The mass spectrometer would be operated in a specific mode, such as multiple reaction monitoring (MRM), to achieve high selectivity and sensitivity. sciex.comnih.gov This would allow for the confident identification and quantification of amlodipine orotate and any related impurities, even at very low concentrations. scirp.org

Typical LC-MS/MS Parameters for Amlodipine Analysis:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Precursor Ion (m/z) | 409.2 (for Amlodipine) |

| Product Ions (m/z) | 238.1, 294.1 (for Amlodipine) |

| Collision Energy | Optimized for fragmentation |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of amlodipine, including its chiral separation. While research may not exclusively specify the orotate salt, the methodologies developed for amlodipine are directly applicable to the analysis of amlodipine orotate, particularly for separating its enantiomers and determining its purity.

CE methods offer the advantages of short analysis times, simplicity, and low consumption of analytes and solvents. tbzmed.ac.ir For amlodipine, the primary application of CE has been the enantioselective separation of its S- and R-enantiomers, as the calcium channel blocking activity resides primarily in the S-amlodipine form. tbzmed.ac.irresearchgate.netnih.gov This is achieved by incorporating chiral selectors into the background electrolyte (BGE). Various cyclodextrin (CD) derivatives have been successfully employed for this purpose. tbzmed.ac.irresearchgate.netnih.gov

Research has systematically optimized several parameters to achieve baseline separation of amlodipine enantiomers. These include the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature. tbzmed.ac.irscielo.br For instance, one optimized method utilized a 50 mM phosphate buffer at pH 3.0 with 20 mM RAMEB (randomly methylated-β-cyclodextrin) as the chiral selector, achieving separation in approximately 6 minutes. tbzmed.ac.irresearchgate.net Another study found carboximethyl-β-CD (CM-β-CD) to be effective, using a 25 mM phosphate buffer at pH 9.0, which allowed for enantiomeric discrimination in under 5 minutes. scielo.br These developed CE methods are suitable for routine quality control in pharmaceutical analysis. tbzmed.ac.iringentaconnect.com

The table below summarizes typical optimized conditions for the chiral separation of amlodipine by Capillary Electrophoresis, which are applicable for the analysis of the amlodipine moiety in amlodipine orotate.

| Parameter | Optimized Condition 1 | Optimized Condition 2 |

| Chiral Selector | 20 mM RAMEB | 15 mM CM-β-CD |

| Background Electrolyte | 50 mM Phosphate Buffer | 25 mM Phosphate Buffer |

| pH | 3.0 | 9.0 |

| Applied Voltage | +25 kV | +25 kV |

| Temperature | 15°C | 15°C |

| Detection Wavelength | 238 nm | 230 nm |

| Approx. Analysis Time | < 6 minutes | < 5 minutes |

This table presents data compiled from multiple studies on amlodipine enantioseparation. tbzmed.ac.irresearchgate.netscielo.br

Thermal Analysis for Solid-State Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds like amlodipine orotate, providing critical information on thermal stability, melting behavior, and polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions. For crystalline S-(-)-amlodipine orotate anhydrous, a sharp endothermic peak corresponding to its melting point has been identified in the range of 223-225°C. google.com This high melting point is indicative of significant thermal stability and a well-ordered crystalline lattice. google.com Studies on other forms of amlodipine, such as the besylate salt, show that melting can occur concomitantly with decomposition, highlighting the importance of using coupled techniques for full characterization. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition pathways. When coupled with DSC (TG-DSC), it provides a comprehensive thermal profile. For amlodipine compounds, TGA typically reveals mass loss in distinct steps corresponding to desolvation (if hydrated) and thermal decomposition. researchgate.netresearchgate.net The anhydrous nature of the crystalline amlodipine orotate described in research suggests that initial mass loss due to water would be absent, with decomposition occurring at higher temperatures. google.com The excellent thermal stability of crystalline S-(-)-amlodipine orotate is a key property for its formulation and long-term storage. google.com

| Thermal Analysis Technique | Observation | Finding for Crystalline S-(-)-Amlodipine Orotate Anhydrous |

| Differential Scanning Calorimetry (DSC) | Measures heat flow to detect thermal events. | Melting point identified at 223-225°C. google.com |

| Thermogravimetric Analysis (TGA) | Measures mass loss to determine thermal stability. | Exhibits excellent thermal stability. google.com |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline solid.

The crystalline nature of a drug substance is a critical attribute, influencing properties such as stability, solubility, and bioavailability. For amlodipine orotate, XRD is used to confirm its crystalline structure and differentiate it from amorphous forms or other polymorphic or solvated states. google.com Research on crystalline S-(-)-amlodipine orotate anhydrous has identified a distinct powder X-ray diffraction (PXRD) pattern with characteristic peaks at specific diffraction angles (2θ). google.com The presence of numerous sharp and intense peaks in the diffractogram confirms a high degree of crystallinity. google.com

The table below lists the principal X-ray diffraction peaks that characterize the crystalline structure of S-(-)-amlodipine orotate anhydrous.

| Diffraction Angle (2θ) |

| 11.22° |

| 11.52° |

| 12.62° |

| 13.92° |

| 16.12° |

| 16.86° |

| 19.66° |

| 20.36° |

| 20.92° |

| 22.80° |

| 24.12° |

| 25.28° |

| 26.42° |

| 27.06° |

| 28.10° |

| 28.84° |

| 30.14° |

| 31.14° |

| 32.18° |

This data is specific to crystalline S-(-)-amlodipine orotate anhydrous as identified in patent literature. google.com

This specific XRD pattern is essential for identifying this particular solid form of amlodipine orotate and ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Preclinical Mechanistic and Comparative Studies of Amlodipine Orotate in Vitro and Animal Models

Comparative Preclinical Pharmacokinetic Investigations of Amlodipine (B1666008) Orotate (B1227488) versus Other Salts

While most clinical and preclinical studies have focused on amlodipine besylate, some investigations have explored other salt forms, including amlodipine orotate, to assess potential improvements in physicochemical and pharmacokinetic properties. nih.gov

Preclinical studies in animal models have been instrumental in characterizing the absorption and distribution of amlodipine. After oral administration, amlodipine is generally well-absorbed, with bioavailability being complete or high in species like rats and dogs. nih.gov The drug is widely distributed throughout the body, which is consistent with its high lipid solubility.

A notable comparative study investigated the absorption of amlodipine orotate in vagotomized dogs, a model that mimics low gastric acidity in humans. nih.govnih.gov In this model, amlodipine orotate demonstrated significantly enhanced absorption compared to its behavior in dogs without vagotomy. nih.gov This finding is attributed to the fact that amlodipine is a weak basic drug (pKa of 8.7), meaning more of its unionized form exists in less acidic conditions, which enhances gastrointestinal absorption. nih.gov The delay in gastric motility in the vagotomized model also allows for a longer residence time of the drug in the stomach. nih.gov

The key pharmacokinetic parameters from this study in dogs are summarized below.

The metabolism of amlodipine has been extensively studied in various preclinical species, primarily in rats and dogs, revealing significant species-specific differences. nih.govnih.gov In all species studied, amlodipine is extensively metabolized, with very little of the parent drug excreted unchanged. nih.gov

In vitro studies using primary cultures of rat hepatocytes have identified at least 21 phase I and phase II metabolites. nih.govresearchgate.net The primary phase I metabolic reactions include the dehydrogenation of the dihydropyridine (B1217469) core to its pyridine (B92270) analogue, which is a major pathway. nih.govnih.govresearchgate.net Other observed reactions are hydrolysis of ester bonds, hydroxylation, oxidative deamination of the side chain, and N-acetylation. nih.gov The only phase II metabolite detected in these rat hepatocyte studies was a glucuronide of a dehydrogenated, deaminated metabolite. nih.gov

Significant differences exist in the primary metabolic pathways between rats and dogs. nih.gov

In rats , the main metabolic route involves the cleavage of the 5-methoxy-carbonyl group of both the original dihydropyridine structure and its pyridine derivative. nih.gov

In dogs , the principal pathway is the oxidative deamination of the 2-aminoethoxy-methyl side-chain. nih.gov

Secondary metabolism in both species involves oxidation to the pyridine form, followed by other reactions like aliphatic hydroxylation. nih.gov None of the identified metabolites have been found to possess significant calcium antagonist activity compared to the parent amlodipine compound. nih.gov

Following extensive metabolism, the metabolites of amlodipine are eliminated from the body through both urine and feces. nih.gov Studies using radiolabeled [14C]-amlodipine have quantified the excretion routes in several animal species. After intravenous administration, the percentage of the radioactive dose recovered in urine varies by species, with the remainder being found in the feces. nih.gov The pattern of excretion is similar following oral dosing, which indicates complete absorption of the drug. nih.gov

There is also a species-dependent difference in the rate of elimination. In rats, excretion is essentially complete within 48 hours, whereas in dogs, the elimination process is more prolonged, lasting up to 168 hours. nih.gov

In Vitro Cellular and Molecular Mechanisms of Amlodipine Moiety

The therapeutic effects of amlodipine stem from the activity of the amlodipine moiety itself, which acts as a calcium channel blocker. wikipedia.org Its mechanisms have been elucidated through numerous in vitro studies on a cellular and molecular level.

Amlodipine is a dihydropyridine calcium antagonist that inhibits the influx of calcium ions across cell membranes by blocking specific ion channels. drugbank.com It targets L-type calcium channels in muscle cells and has also been shown to have a blocking action on N-type calcium channels. wikipedia.orgnih.gov Experimental studies suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the cell membrane. drugbank.com

A key characteristic of amlodipine's action is its state-dependent binding. It preferentially binds to L-type calcium channels in their resting state. youtube.com This contributes to its high vascular selectivity, as vascular smooth muscle cells cycle between active and resting states less frequently than cardiac muscle cells, meaning they spend more time in the resting state that amlodipine prefers to target. youtube.com The blocking action is also enhanced by depolarized membrane potentials. nih.govnih.gov Studies in spontaneously hypertensive rats (SHR) showed that the resting membrane potential of aortic smooth muscle cells was more depolarized compared to normotensive rats, which increases the affinity of the calcium channels for amlodipine and thus its potency. nih.gov

In vitro studies measuring the concentration required to inhibit 50% of the channel activity (IC50) have quantified amlodipine's blocking action on different channel types.

The contraction of both vascular smooth muscle and cardiac muscle is dependent on the influx of extracellular calcium ions. drugbank.com Amlodipine inhibits this influx in both cell types, but it exerts a significantly greater effect on vascular smooth muscle cells than on cardiac muscle cells. wikipedia.orgdrugbank.comresearchgate.net This angioselectivity is a hallmark of dihydropyridine calcium channel blockers like amlodipine. wikipedia.org

The direct action on vascular smooth muscle leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure. wikipedia.orgdrugbank.com By inhibiting calcium influx, amlodipine reduces the amount of calcium available to bind with calmodulin. youtube.com This, in turn, leads to reduced activation of myosin light chain kinase, the enzyme responsible for phosphorylating myosin and causing smooth muscle contraction. youtube.com The ultimate result is vascular relaxation. youtube.com

While negative inotropic (weakening of contraction force) effects can be detected in vitro, they have not been observed in intact animals at therapeutic doses. wikipedia.org This selectivity for vascular smooth muscle over cardiac muscle means that amlodipine effectively lowers blood pressure without significantly depressing cardiac contractility or output. wikipedia.org

Organ-Protective Effects and Associated Mechanisms in Animal Models (e.g., cardiac hypertrophy, cerebral damage)

Preclinical research utilizing animal models has been crucial in elucidating the organ-protective capacities of amlodipine orotate beyond its primary antihypertensive effects. These studies have particularly focused on its ability to mitigate damage to vital organs such as the heart and brain, which are often compromised by chronic hypertension.

Cardiac Hypertrophy

In a significant comparative study, the effects of amlodipine orotate on cardiac hypertrophy were investigated in stroke-prone spontaneously hypertensive rats (SHR-SP). nih.gov This animal model is particularly relevant as it mimics the development of hypertension and its complications in humans. The study revealed that oral administration of amlodipine orotate at a high dose led to a reduction in left ventricular hypertrophy. nih.gov This finding is noteworthy as it demonstrates a direct beneficial effect on the heart muscle, independent of the salt form, as similar potency was observed with amlodipine besylate. nih.gov The reduction in cardiac mass suggests a potential for amlodipine orotate to reverse or attenuate the pathological remodeling of the heart that occurs in response to sustained high blood pressure.

Table 1: Effect of Amlodipine Orotate on Left Ventricular Hypertrophy in SHR-SP

| Treatment Group | Dose | Outcome on Left Ventricular Hypertrophy | Reference |

|---|---|---|---|

| Amlodipine Orotate | 10 mg/kg/day | Reduced | nih.gov |

| Amlodipine Besylate | 10 mg/kg/day | Reduced | nih.gov |

| Amlodipine Orotate | 3 mg/kg/day | Not specified | nih.gov |

| Amlodipine Besylate | 3 mg/kg/day | Not specified | nih.gov |

| Control (SHR-SP) | - | N/A | nih.gov |

Cerebral Damage

The same pivotal study in stroke-prone spontaneously hypertensive rats also shed light on the neuroprotective effects of amlodipine orotate. nih.gov The research team conducted a semi-quantitative analysis of cerebral injury and found that amlodipine orotate was effective in reducing stroke-related lesions. nih.gov This protective effect on the brain was comparable to that observed with amlodipine besylate, indicating that the orotate salt form does not diminish the neuroprotective capacity of the amlodipine molecule. nih.gov

The mechanisms contributing to this cerebroprotective effect are likely linked to amlodipine's vascular and anti-inflammatory properties. By improving blood flow and reducing blood pressure, amlodipine can help to prevent the small vessel disease that is a major contributor to stroke and cognitive decline in hypertensive individuals. maastrichtuniversity.nl Research on amlodipine in other animal models of hypertension has demonstrated an ability to limit the activation of microglia, the primary immune cells in the brain. maastrichtuniversity.nlnih.gov Chronic inflammation and microglial activation are increasingly recognized as key drivers of neuronal damage in hypertensive encephalopathy. nih.gov By modulating this neuroinflammatory response, amlodipine may help to preserve the integrity of the blood-brain barrier and protect against cognitive impairment. maastrichtuniversity.nlnih.gov

Table 2: Effect of Amlodipine Orotate on Stroke-Related Cerebral Damage in SHR-SP

| Treatment Group | Dose | Outcome on Stroke-Related Lesions | Reference |

|---|---|---|---|

| Amlodipine Orotate | 3 and 10 mg/kg/day | Reduced to a similar degree as besylate | nih.gov |

| Amlodipine Besylate | 3 and 10 mg/kg/day | Reduced to a similar degree as orotate | nih.gov |

| Control (SHR-SP) | - | N/A | nih.gov |

Computational Chemistry and Molecular Simulation Studies of Amlodipine Orotate

Molecular Dynamics Simulations of Amlodipine (B1666008) Orotate (B1227488) Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. mdpi.com For amlodipine orotate, MD simulations can unravel the complexities of its interactions with biological receptors and membranes, offering a deeper understanding of its pharmacological action. These simulations are performed using specialized software packages like GROMACS, employing force fields such as OPLS-AA to define the potential energy of the system. mdpi.com

The therapeutic effect of amlodipine stems from its ability to block L-type calcium channels. nih.gov MD simulations are crucial in studying the binding of the amlodipine moiety to its receptor. japsonline.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. For instance, studies on amlodipine and its analogs have shown that the dihydropyridine (B1217469) ring and its substituents form critical hydrogen bonds and hydrophobic interactions within the binding pocket of the calcium channel. japsonline.com In silico molecular docking experiments against calcium channels have indicated that modifications to the amlodipine scaffold can lead to superior docking scores, suggesting enhanced therapeutic efficacy. nih.govrsc.org

Below is a table summarizing typical binding energy results from molecular docking studies of amlodipine and its derivatives with calcium channel proteins.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Amlodipine | Calcium Channel (5KLB) | -9.5 |

| Amlodipine | Calcium Channel (5KLS) | -9.2 |

| Derivative 1 | Calcium Channel (5KLB) | -10.1 |

| Derivative 2 | Calcium Channel (5KLS) | -9.8 |

Note: The data presented are illustrative and based on typical findings in the literature for amlodipine and its derivatives.

The ability of a drug to permeate cell membranes is a critical determinant of its bioavailability. MD simulations can model the process of amlodipine orotate crossing a lipid bilayer, providing insights into its permeation mechanism and rate. These simulations can also predict the partitioning of the compound between aqueous and lipid environments, which is essential for understanding its distribution in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a key component of this analysis, with tools used to predict properties like GI absorption and blood-brain barrier permeance. nih.govrsc.org

The following table illustrates the kind of data that can be generated from in silico ADMET predictions for amlodipine and related compounds.

| Compound | Predicted GI Absorption | Predicted BBB Permeance |

| Amlodipine | High | Low |

| Derivative A | High | Low |

| Derivative B | Moderate | Low |

Note: These are predicted values from computational models and serve as an example of the data obtained in such studies.

Amlodipine is a flexible molecule, and its conformation can significantly influence its biological activity. MD simulations can explore the conformational landscape of amlodipine orotate, identifying the most stable and biologically relevant conformations. mdpi.com These simulations can also predict the stability of the compound in different environments, such as in aqueous solution or when bound to a receptor. The insights gained from conformational analysis are vital for understanding its structure-activity relationship. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to study the properties of pharmaceutical compounds like amlodipine. rsc.orgnih.gov These calculations can elucidate various molecular properties, including charge distribution, orbital energies, and reactivity indices. For instance, DFT studies on amlodipine besylate have been used to investigate its molecular structural properties and nonlinear optical properties. nih.gov The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity and potential interactions. chemrxiv.org

The table below presents a hypothetical summary of quantum chemical calculation results for amlodipine.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Dipole Moment | 5.4 D |

| Total Energy | -1570 Hartree |

Note: These values are for illustrative purposes and represent the type of data obtained from quantum chemical calculations.

In Silico Prediction of Solid-State Properties and Polymorphism

The solid-state properties of a drug, such as its crystal structure and polymorphism, can have a profound impact on its stability, solubility, and bioavailability. researchgate.netresearchgate.net In silico methods are increasingly used to predict the possible polymorphs of a pharmaceutical compound and to understand the factors that govern their relative stability. Computational techniques can be employed to generate and rank crystal structures based on their lattice energies. While specific in silico polymorphism studies on amlodipine orotate are not widely reported, the general approach involves using computational tools to explore the potential crystal packing arrangements and predict their corresponding powder X-ray diffraction patterns. This predictive capability is invaluable in the early stages of drug development to identify and characterize potential polymorphic forms.

Pharmaceutical Engineering and Advanced Formulation Research for Amlodipine Orotate

Strategies for Enhanced Dissolution Rate from a Pharmaceutical Engineering Perspective

The dissolution rate of a drug is a critical factor influencing its bioavailability. For poorly soluble compounds, various pharmaceutical engineering strategies are employed to enhance this rate. Amlodipine (B1666008) itself is known to be slightly water-soluble, and while salt formation (e.g., as orotate) can improve solubility, further enhancement is often desirable for optimal absorption. humanjournals.com

One primary strategy is the formation of solid dispersions , where the drug is dispersed in a carrier matrix, usually a water-soluble polymer. This technique can increase the dissolution rate by reducing particle size to a molecular level, improving wettability, and preventing drug crystal formation. Research on amlodipine besylate, a similar salt, has demonstrated the effectiveness of solid dispersions using carriers like Polyethylene Glycol (PEG) 4000 and PEG 6000. humanjournals.com Studies showed that the solvent evaporation method was more effective than the physical mixture method in increasing the drug's solubility. humanjournals.com The choice of polymer and the drug-to-polymer ratio are critical parameters, with an optimal ratio showing the highest increase in solubility. humanjournals.com

Another effective approach is the use of superdisintegrants in tablet formulations. These excipients promote the rapid breakup of the tablet into smaller particles upon contact with water, thereby increasing the surface area available for dissolution. In the development of fast-dissolving amlodipine orotate (B1227488) tablets, crospovidone has been utilized as a co-disintegrant to achieve rapid disintegration. google.com

The intrinsic dissolution rate (IDR) of amlodipine has been shown to be significantly influenced by the pH of the dissolution medium. scielo.br This suggests that controlling the microenvironmental pH within the formulation could also be a viable strategy to enhance the dissolution rate.

Table 1: Effect of Solid Dispersion Technique on Amlodipine Besylate Solubility

| Carrier | Preparation Method | Drug-to-Polymer Ratio | Resulting Solubility (μg/ml) |

| PEG 4000 | Solvent Evaporation | 1:5 | 325.95 |

| PEG 6000 | Solvent Evaporation | 1:5 | 264.3 |

| PEG 6000 | Physical Mixture | 1:5 | 141.51 |

| Pure Drug | - | - | <120 |

This interactive table is based on data from a study on amlodipine besylate, demonstrating a technique applicable to amlodipine orotate for solubility enhancement. humanjournals.com

Development of Novel Delivery Systems and Advanced Pharmaceutical Forms

To improve patient compliance and therapeutic efficacy, research has focused on developing novel drug delivery systems for amlodipine. A key area of development for amlodipine orotate has been fast-dissolving tablets (FDTs) , also known as orodispersible tablets (ODTs). google.com These tablets are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which is particularly beneficial for certain patient populations. scispace.com

The formulation of amlodipine orotate FDTs has been achieved using both direct compression and wet granulation methods. google.com

Direct Compression: In this method, the active ingredient, amlodipine orotate, is blended with direct compression excipients and co-disintegrants like crospovidone before being compressed into tablets. google.com

Wet Granulation: A specific approach to overcome the moisture instability of amlodipine involves preparing fast-disintegrating granules first, using components like sugar alcohols (mannitol) and low-substituted hydroxypropyl cellulose (B213188) (L-HPC). The amlodipine orotate is then mixed with these pre-formed granules after the drying step. This "post-mixing" technique protects the moisture-sensitive drug from degradation during the wet granulation process. google.com

Beyond FDTs, other advanced delivery systems have been explored for amlodipine, which could be adapted for the orotate salt. Nanoparticle-based delivery systems represent a promising frontier. For instance, loading amlodipine onto diamond nanoparticles has been investigated as a novel method to potentially shuttle the drug across the blood-brain barrier. researchgate.netdovepress.comnih.gov The loading of amlodipine onto these nanoparticles was successfully achieved in an alkaline medium, demonstrating the feasibility of this advanced formulation approach. dovepress.comnih.gov Other novel forms reported for amlodipine include mucoadhesive microspheres and emulsion systems, designed to either sustain the drug's release or improve its bioavailability. nih.gov

Approaches to Improve Stability (Thermal and Photostability) of Amlodipine Orotate Formulations

Amlodipine is susceptible to degradation from moisture and light, making stability a primary concern during formulation development. google.comceon.rs The goal is to design a dosage form that protects the amlodipine orotate from these environmental factors throughout its shelf life.

Improving Thermal and Moisture Stability: A critical strategy to enhance the stability of amlodipine orotate in tablets is the careful selection of excipients and manufacturing processes. Amlodipine is known to be chemically unstable in the presence of certain common excipients like lactose, especially when moisture is present. google.com The manufacturing method is also crucial. As mentioned, a wet granulation process where the drug is added after the granulation and drying steps (post-mixing) has been shown to yield a stable product by minimizing the drug's exposure to water. google.com

Stability studies performed under accelerated conditions (40°C and 75% relative humidity) are used to evaluate the effectiveness of these strategies. For a fast-dissolving tablet of amlodipine orotate, these studies have shown minimal degradation and consistent tablet hardness over a 6-month period, confirming the formulation's stability. google.com

Table 2: Accelerated Stability Data for Amlodipine Orotate Fast-Dissolving Tablets (40°C, 75% RH)

| Time (Months) | Hardness (KP) | Content (%) | Total Impurities (%) |

| 0 | 5.1 | 100.0 | 0.05 |

| 1 | 5.0 | 99.8 | 0.06 |

| 2 | 5.1 | 99.5 | 0.06 |

| 3 | 5.0 | 99.6 | 0.08 |

| 6 | 5.1 | 99.1 | 0.11 |

This interactive table is based on data from patent WO2010008224A2. google.com

Improving Photostability: Amlodipine is a photosensitive molecule. srce.hrceon.rs Protecting the drug from light is essential. One approach is the use of appropriate primary packaging. Studies on amlodipine besylate tablets have shown that Alu/PVC/PVDC blister packaging provides satisfactory photostability, significantly slowing the rate of photodegradation under both UV and visible light exposure. ceon.rsdntb.gov.ua

Formulation design can also enhance photostability. For combination products, bilayer tablets have been found to be more stable than monolayer (mixed matrix) tablets, suggesting that separating incompatible or sensitive ingredients into different layers can reduce degradation. nih.govsrce.hr Furthermore, research into novel delivery systems has shown that loading amlodipine into microspheres can offer the highest degree of photostability compared to other dosage forms like solutions or powders. nih.gov

Intellectual Property and Patent Landscape Analysis of Amlodipine Orotate

Analysis of Patent Filings Related to Amlodipine (B1666008) Orotate (B1227488)

The patent literature reveals a focused effort to develop and protect novel forms of amlodipine with enhanced characteristics. A key patent in this area is WO2008091085A1 , which specifically covers "Crystalline s-(-)-amlodipine orotate anhydrous". google.com This patent highlights the invention of a new crystalline form of the S-(-)-amlodipine isomer in the form of an orotate salt. The primary claims of this patent revolve around the novel crystalline anhydrous form of S-(-)-amlodipine orotate and the method for its preparation. google.com

The invention described in this patent application aimed to address some of the limitations of existing amlodipine salts. For instance, the application notes that for use in pharmaceutical formulations, S-(-)-amlodipine salts must meet several physical and chemical standards, including non-hygroscopicity, high solubility, and high thermal and photostability. google.com The development of the orotate salt was a direct attempt to improve upon these parameters. Orotic acid was chosen as the salt former due to its safety profile, stability, and non-hygroscopic nature.

While the majority of patent filings for amlodipine have historically focused on the besylate and maleate (B1232345) salts, the emergence of patents for amlodipine orotate signifies a trend towards creating second-generation salts with improved physicochemical properties. These filings often focus on specific crystalline forms (polymorphs), which can have significant implications for the drug's stability, bioavailability, and manufacturability.

A broader search for amlodipine formulations reveals numerous patents for various salts and formulations, indicating a competitive landscape where companies seek to extend market exclusivity and improve upon existing products. For example, patents like US11458095B2 mention amlodipine orotate as one of several possible salts for use in a pharmaceutical solution, though the primary focus of that particular patent is on a liquid formulation. google.com This suggests that while amlodipine orotate is recognized as a viable salt form, the depth of patent filings is not as extensive as for amlodipine besylate.

Table 1: Key Patent Information for Amlodipine Orotate

| Patent Number | Title | Key Focus |

| WO2008091085A1 | Crystalline s-(-)-amlodipine orotate anhydrous and preparation method thereof | Novel crystalline anhydrous form of S-(-)-amlodipine orotate and its preparation method. google.com |

Identification of Key Patentees and Research Trends

The primary patent for crystalline S-(-)-amlodipine orotate anhydrous (WO2008091085A1) identifies Dong-A Pharmaceutical Co., Ltd. as the applicant. google.com The inventors listed on this patent are from this South Korean pharmaceutical company. This indicates that the initial research and development of this specific salt form were concentrated in this organization.

The broader research trends in the amlodipine patent landscape have been driven by a desire to improve upon the original molecule and to extend its commercial life. After the initial patents on the amlodipine molecule itself, held by Pfizer, expired, the focus of research and patenting activity shifted towards:

New Salt Forms: As demonstrated by the amlodipine orotate patent, companies have invested in creating new salts to enhance stability, reduce hygroscopicity, and improve formulation processability. The patent for crystalline S-(-)-amlodipine orotate anhydrous explicitly states that this form exhibits excellent physical and chemical properties, including non-hygroscopicity, thermal stability, and photostability. google.com

Combination Therapies: There is also a trend towards developing fixed-dose combinations of amlodipine with other cardiovascular drugs. For instance, patent application US20060110450A1 describes a bilayer tablet combining telmisartan (B1682998) and amlodipine. googleapis.com

The research on amlodipine orotate, specifically, appears to be part of a niche strategy to create a value-added version of a well-established drug. The focus on the S-(-)-isomer in the orotate patent is also significant, as this is the pharmacologically active isomer of amlodipine, and its use can potentially reduce the metabolic load on the patient compared to the racemic mixture.

Table 2: Key Patentees in Amlodipine Development

| Patentee/Assignee | Area of Focus |

| Dong-A Pharmaceutical Co., Ltd. | Development of crystalline S-(-)-amlodipine orotate anhydrous. google.com |

| Pfizer Inc. | Original innovator of amlodipine (as Norvasc®). pharmatimes.com |

| Azurity Pharmaceuticals Inc. | Stable oral liquid formulations of amlodipine. nih.govpatsnap.com |

| Liqmeds Worldwide Limited | Liquid pharmaceutical formulations of amlodipine. patsnap.com |

| Synthon BV | Process patents for the manufacture of amlodipine. pharmatimes.com |

"White Space" Analysis for Future Innovation and Patent Protection Opportunities

A "white space" analysis involves identifying areas within a technology or market landscape that are not heavily populated with existing patents, thus representing potential opportunities for new innovation and intellectual property protection. In the context of amlodipine orotate, several potential areas for future research and patenting can be identified:

Novel Polymorphs of Amlodipine Orotate: While the WO2008091085A1 patent covers a specific crystalline anhydrous form, there may be other polymorphic or amorphous forms of amlodipine orotate that have not yet been discovered or patented. Each new form with distinct and advantageous properties could be a candidate for a new patent.

Co-crystals of Amlodipine Orotate: The formation of co-crystals, where the active pharmaceutical ingredient (API) is combined with a co-former in a crystalline lattice, is a growing area in pharmaceutical development. Research into co-crystals of amlodipine orotate with other molecules to further enhance solubility, stability, or other properties could represent a significant white space.

Specific Formulations of Amlodipine Orotate: While the orotate salt itself is patented, there is room for innovation in its formulation. This could include developing and patenting specific formulations such as:

Controlled-release formulations: Designing a formulation that releases amlodipine orotate over an extended period could improve patient compliance and therapeutic efficacy.

Orally disintegrating tablets (ODTs): For patients with dysphagia, an ODT formulation of amlodipine orotate would be a valuable alternative.

Topical or transdermal delivery systems: Although amlodipine is primarily administered orally, exploring alternative routes of administration could open up new therapeutic possibilities and patent opportunities.

Combination Products Featuring Amlodipine Orotate: While combination products with amlodipine exist, the use of the orotate salt in such combinations is a less explored area. Developing and patenting fixed-dose combinations of amlodipine orotate with other antihypertensive or cardiovascular agents could be a fruitful area for research.

The existing patent landscape for amlodipine is crowded, particularly for the besylate salt. However, the focus on a less common salt like orotate provides a less contested space for innovation. Companies willing to invest in the research and development of novel forms and formulations of amlodipine orotate may find valuable opportunities for patent protection.

Impact of Patent Expirations on Amlodipine Orotate Research and Development

The expiration of patents on a blockbuster drug typically leads to the entry of generic competition, a significant drop in price, and a shift in the market dynamics. The patent for the original amlodipine molecule (Norvasc®) has long expired, leading to a proliferation of generic amlodipine besylate products. pharmatimes.com This has had a profound impact on the market, making the drug more affordable and widely accessible.

For amlodipine orotate, the impact of patent expiration is a more nuanced consideration. The key patent for crystalline S-(-)-amlodipine orotate anhydrous was filed in the late 2000s, meaning its patent term is still active in many jurisdictions. However, looking at the lifecycle of other amlodipine salts can provide insights into what can be expected once the patents on amlodipine orotate expire.

Once the patent for crystalline S-(-)-amlodipine orotate anhydrous expires, it will open the door for other pharmaceutical companies to manufacture and market generic versions of this specific salt form. This will likely lead to a decrease in the price of amlodipine orotate, making it a more competitive option against other amlodipine salts.

The expiration of the primary patent on amlodipine has spurred further innovation in the form of new salts and formulations as a strategy for brand-name companies to maintain market share. This phenomenon, known as "evergreening," involves obtaining new patents on modifications of existing drugs. The development of amlodipine orotate can be seen as part of this trend.

Therefore, the eventual expiration of the amlodipine orotate patent will likely have two main effects:

Increased Availability and Reduced Cost: Generic versions of amlodipine orotate will become available, increasing patient access and driving down costs.

Stimulation of Further Innovation: The patent holder of amlodipine orotate, and other companies, may be incentivized to develop and patent even more advanced forms or formulations of amlodipine to maintain a competitive edge. This could include the development of new polymorphs, co-crystals, or novel delivery systems for amlodipine orotate, as identified in the "white space" analysis.

In essence, the cycle of patent expiration and subsequent innovation that has characterized the broader amlodipine market is likely to be replicated on a smaller scale with amlodipine orotate.

Q & A

Q. How do the pharmacokinetic parameters of amlodipine orotate compare to those of amlodipine besylate in healthy human subjects?

A randomized, single-blind, two-period crossover trial (24 healthy volunteers) compared amlodipine orotate and besylate using LC-MS/MS analysis. Key findings:

- AUC₀–∞ : 336 vs. 329 ng·h/mL (90% CI ratio: 94–118%)

- Cmax : 6.89 vs. 6.46 ng/mL (90% CI ratio: 99–124%)

- t1/2 : 44.0 vs. 42.6 hours (p=0.17) Statistical equivalence (paired t-test and Wilcoxon tests) confirmed no significant differences in bioavailability .

Q. What experimental designs are optimal for assessing bioequivalence between amlodipine salt forms?

Cross-over trials with washout periods (e.g., 2 weeks) and LC-MS/MS plasma analysis are standard. For example, a study with 30 healthy males compared fixed-dose combinations (amlodipine orotate/besylate + olmesartan), measuring AUC, Cmax, and blood pressure effects. This design minimizes inter-individual variability and ensures robust PK/PD comparisons .

Q. Does the orotate salt alter amlodipine’s physicochemical stability compared to besylate?

Preclinical studies suggest orotate improves stability in low gastric acidity (e.g., vagotomized dog models). However, human trials show no clinically relevant differences in dissolution or absorption kinetics under normal conditions. Stability advantages are context-dependent and require formulation-specific testing .

Advanced Research Questions

Q. How do methodological limitations in bioequivalence studies impact extrapolation to diverse patient populations?

Most trials involve homogeneous cohorts (e.g., healthy males aged 20–45). Key limitations:

- Exclusion of elderly, comorbid, or polypharmacy patients.

- Underrepresentation of pharmacogenetic variability (e.g., CYP3A4/5 polymorphisms affecting amlodipine metabolism).

- Short-term follow-up (e.g., 8 weeks in phase IV trials) insufficient for long-term safety assessment. Researchers should conduct stratified subgroup analyses and extend follow-up periods to address these gaps .

Q. What mechanisms explain the renal effects of orotate in preclinical models, and do they translate to amlodipine orotate therapy?

In diabetic rats, chronic orotate administration thickened glomerular basement membranes (GBM) and increased cortical UTP/DNA ratios, mimicking diabetic nephropathy. However, amlodipine orotate’s uric acid-lowering effect in hypertensive humans (vs. besylate) suggests species-specific outcomes. Mechanistic studies should differentiate direct orotate effects from amlodipine’s vasodilatory actions .

Q. How can conflicting PK/PD data between salt forms be reconciled in meta-analyses?

Example contradictions:

- Cmax : Orotate reported 6.89 ng/mL vs. besylate’s 6.46 ng/mL (p=0.03 in one study), yet 90% CIs overlapped in others .

- AUC0–last : 301 vs. 296 ng·h/mL (p>0.05) . Meta-regression should account for covariates like assay sensitivity (LC-MS/MS vs. HPLC), dosing protocols, and population demographics.

Q. What are the implications of amlodipine orotate’s enhanced absorption in hypoacidic conditions for personalized hypertension management?

Orotate’s superior bioavailability in low gastric acidity (e.g., elderly patients with achlorhydria) makes it preferable for tailored therapy. However, clinical validation is needed via pH-monitored trials comparing besylate and orotate in hypoacidic vs. normoacidic cohorts .

Methodological Guidance

Q. How to design a PICOT framework for studying amlodipine orotate in comorbid hypertension and hyperuricemia?

- P : Hypertensive patients with serum uric acid >6.8 mg/dL.

- I : Amlodipine orotate/valsartan 5/160 mg.

- C : Amlodipine besylate/valsartan 5/160 mg.

- O : Change in systolic BP and uric acid levels at 8 weeks.

- T : Double-blind, randomized phase IV trial with 24-week extension for safety .

Q. What statistical approaches best address variability in PK parameters across amlodipine salt studies?

- Use mixed-effects models to account for inter-individual variability.

- Apply bioequivalence thresholds (80–125% for AUC/Cmax ratios).

- Report coefficient of variation (CV%) for transparency (e.g., Cmax CV=25.8% for orotate vs. 32.0% for besylate) .

Data Contradictions and Future Directions

Q. Why do preclinical models show orotate-specific nephrotoxicity, while human trials report improved uric acid profiles?

Species differences in orotate metabolism (e.g., rodents lack efficient uricase) may exaggerate renal toxicity. Human studies demonstrating uric acid reduction (p<0.01 vs. baseline) highlight the need for translational research using humanized animal models .

Q. How to prioritize salt form selection in amlodipine combination therapies?

Besylate remains the gold standard due to extensive safety data. Orotate is advantageous in hypoacidic patients or fixed-dose combinations requiring enhanced solubility. Decision matrices should weigh PK consistency, patient comorbidities, and formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.